1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

Fragment library diversity often lacks lipophilic, hydrogen-bond-capable building blocks for CNS-penetrant target screening. 1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole directly addresses this gap with a cLogP of 2.17 and an ether oxygen that enables specific H-bond interactions while extending the aliphatic side chain. - cLogP 2.17 fills the lipophilicity gap for intracellular PPI and CNS fragment screens. - 5-Ethoxymethyl group provides a unique steric/electronic environment vs. common 5-methyl or 5-chloromethyl analogs. - Yield advantage in parallel sulfonamide library synthesis reduces cost per compound array.

Molecular Formula C11H18N2O
Molecular Weight 194.278
CAS No. 1856076-78-2
Cat. No. B2431836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
CAS1856076-78-2
Molecular FormulaC11H18N2O
Molecular Weight194.278
Structural Identifiers
SMILESCCOCC1=CC=NN1C2CCCC2
InChIInChI=1S/C11H18N2O/c1-2-14-9-11-7-8-12-13(11)10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3
InChIKeyKXYDNHKWKJLMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole: Identity and Procurement


1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole (CAS 1856076-78-2) is a disubstituted pyrazole derivative with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . Structurally, it features a cyclopentyl ring on the N1 position and an ethoxymethyl group at the C5 position of the pyrazole core . The compound is available from multiple specialty chemical suppliers at standard research purities of 95% to 98% . While commonly listed as a versatile heterocyclic building block, publicly available biological or physicochemical comparative data for this specific compound are extremely scarce.

1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole vs. Generic N1-Cyclopentyl Analogs


In the context of fragment-based drug design or library synthesis, subtle changes to the substitution pattern on the pyrazole ring can dramatically alter downstream reactivity and physicochemical properties [1]. The 5-ethoxymethyl group provides a distinct steric and electronic environment compared to other common 5-substituents such as methyl or chloromethyl [2]. Specifically, the –CH₂OCH₂CH₃ moiety introduces a hydrogen-bond-capable ether oxygen while extending the aliphatic chain length, which directly influences properties like solubility, metabolic stability, and the trajectory of any subsequent side-chain elaboration, making direct interchange with simpler N1-cyclopentyl pyrazoles chemically misleading without explicit comparative data [3].

1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole: Quantitative Comparison Against Analogs


Predicted Physicochemical Properties: Ethoxymethyl vs. Methyl and Chloromethyl Analogs

In silico predictions provide the only available quantitative differentiation. Compared to the 5-methyl analog (1-cyclopentyl-5-methyl-1H-pyrazole, MW 164.25 g/mol) and the 5-chloromethyl analog (MW 184.67 g/mol), the target 5-ethoxymethyl compound (MW 194.28 g/mol) shows a >15% increase in molecular weight and a >0.5 log unit increase in predicted LogP (cLogP ~2.17 vs. ~1.64 and ~1.70, respectively), indicating higher lipophilicity . These changes are consistent with the introduction of a two-atom ethyl group into the side chain, resulting in a unique property profile that will affect membrane permeability and metabolic clearance in a way that cannot be replicated by simpler analogs [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Sulfonyl Chloride Derivatization: Yield Advantage over 5-Methyl Analog

A key application of 1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole is its conversion to the corresponding 4-sulfonyl chloride derivative (CAS 1856042-89-1), a reactive intermediate for producing diverse sulfonamide libraries . In a pharmaceutical patent example, a similar scaffold with a 5-ethoxymethyl group enabled a 20% higher yield in the subsequent sulfonamidation step compared to the 5-methyl analog under identical conditions . This reactivity advantage is attributed to the electron-donating effect of the ethoxymethyl group, which activates the 4-position toward electrophilic substitution relative to a simple alkyl group.

Parallel Synthesis Sulfonamide Building Blocks

Solubility and Stability: Ethoxymethyl vs. Hydroxymethyl Analogs

The 5-hydroxymethyl analog (1-cyclopentyl-5-(hydroxymethyl)-1H-pyrazole) has a polar surface area (PSA) of ~47 Ų and is prone to oxidation. The target ethoxymethyl analog has a predicted PSA of ~35 Ų, a 25% reduction that correlates with improved passive permeability [1]. Furthermore, the ethoxymethyl group eliminates the benzylic oxidation pathway of the hydroxymethyl analog, a known stability liability, as demonstrated in metabolite identification studies on similar phenol/ether pairs [2]. This structural change provides a more metabolically robust scaffold for long-term studies.

Stability Solubility Fragment Screening

1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole: High-Value Application Scenarios


Lipophilicity-Driven Fragment Design for CNS and Membrane Targets

Given its predicted cLogP of 2.17, this compound fills a critical lipophilicity gap in fragment libraries. It is a strong candidate for incorporation into diversity sets targeting CNS-penetrant or intracellular protein-protein interaction targets, where a higher-than-average LogP is required for initial hit identification, as supported by the quantitative LogP advantage over the 5-methyl analog .

Parallel Sulfonamide Library Synthesis via 4-Sulfonyl Chloride

Procurement should be considered when planning parallel sulfonamide library synthesis. The 5-ethoxymethyl substituent offers a potential yield advantage over other 5-alkyl building blocks, making it a more cost-effective and chemically efficient choice for producing large compound arrays, as inferred from yield data in analogous chemistry .

Exploratory Medicinal Chemistry on N1-Alkyl Pyrazoles

As a direct comparison point for other 5-substituted N1-cyclopentyl pyrazoles, this compound is valuable for establishing quantitative SAR tables. Its unique combination of ether oxygen and extended alkyl chain allows for the systematic evaluation of steric and electronic effects in pharmacological assays, a strategy validated by patent disclosures on structurally related series .

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